

A Comparative Guide to ATWLPPR Peptide Binding Affinity for Neuropilin-1

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Compound of Interest

Compound Name: ATWLPPR Peptide

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The **ATWLPPR peptide**, a heptapeptide also known as A7R, has emerged as a significant tool in angiogenesis research due to its inhibitory action on the Vascular Endothelial Growth Factor A (VEGF-A) pathway. This guide provides a comprehensive comparison of ATWLPPR's binding affinity to its primary target, Neuropilin-1 (NRP-1), alongside other notable NRP-1 inhibitors. The data presented is supported by detailed experimental protocols and visual representations of the involved signaling pathways and experimental workflows to aid in the design and interpretation of future research.

Quantitative Comparison of NRP-1 Inhibitors

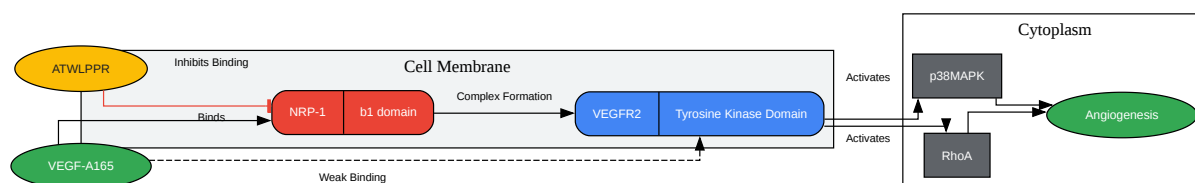
The binding affinity of various molecules to NRP-1 is a critical determinant of their inhibitory potential. The following table summarizes the key binding and inhibitory constants for ATWLPPR and compares it with a higher-affinity peptide (KDKPPR) and a small molecule inhibitor (EG00229).

Molecule	Type	Target	Method	Value	Reference
ATWLPPR (A7R)	Peptide	NRP-1	Competitive ELISA	IC50: 19 μ M	[1]
NRP-1	Not Specified	IC50: 60-84 μ M	[2]		
NRP-1	Not Specified	K _i : 1.4 x 10 ⁻⁴ M			
KDKPPR	Peptide	NRP-1	Not Specified	K _i : 9.0 x 10 ⁻⁸ M	
NRP-1	Not Specified	K _d : 0.5 μ M	[3]		
EG00229	Small Molecule	NRP-1 b1 domain	ELISA	IC50: 3 μ M	[4]
NRP-1 expressing cells	Radioligand Assay	IC50: 8 μ M	[4][5]		

Key Observation: The KDKPPR peptide demonstrates a significantly higher binding affinity for NRP-1 compared to ATWLPPR, as indicated by its substantially lower inhibitory constant (K_i). The small molecule inhibitor EG00229 also shows a stronger inhibitory capacity than ATWLPPR in the low micromolar range.

Understanding the Mechanism: The VEGF-A/NRP-1 Signaling Pathway

ATWLPPR exerts its anti-angiogenic effects by disrupting the interaction between VEGF-A₁₆₅ and its co-receptor, NRP-1. This interaction is crucial for potentiating VEGF receptor 2 (VEGFR2) signaling, a key driver of endothelial cell proliferation, migration, and survival. The C-terminal arginine residue of ATWLPPR plays a pivotal role in its binding to the b1 domain of NRP-1.[2][6] By competitively binding to NRP-1, ATWLPPR allosterically inhibits the formation of the VEGF-A₁₆₅/NRP-1/VEGFR2 ternary complex, thereby attenuating downstream signaling cascades.



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VEGF-A/NRP-1 signaling and ATWLPPR inhibition.

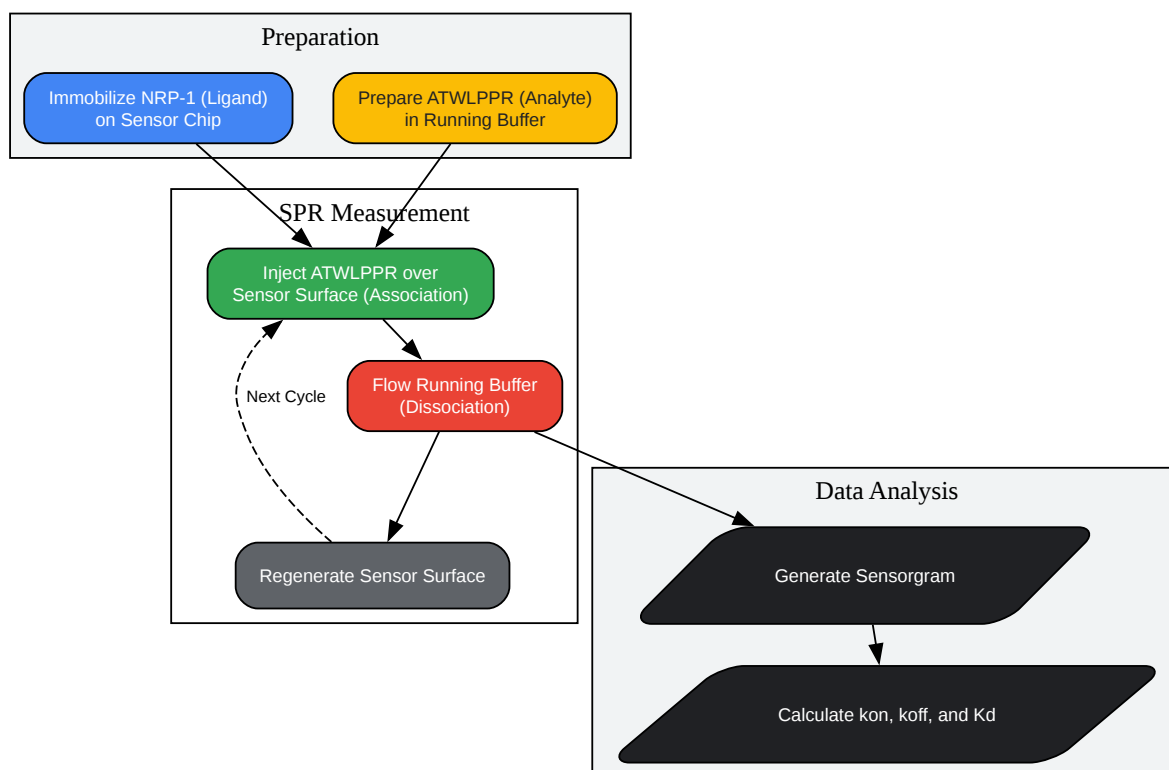
Experimental Protocols for Binding Affinity Measurement

Accurate and reproducible measurement of binding affinity is paramount for the comparative analysis of peptides like ATWLPPR. Below are detailed methodologies for three common techniques used to quantify peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics, providing association (k_{on}) and dissociation (k_{off}) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Experimental Workflow:



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A typical workflow for an SPR experiment.

Methodology:

- **Immobilization of Ligand:** Recombinant human NRP-1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). NRP-1, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Remaining active esters are deactivated with an injection of ethanolamine-HCl.

- **Analyte Injection and Binding Analysis:** A series of concentrations of the **ATWLPPR peptide**, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the NRP-1 functionalized surface. The association of the peptide to the immobilized NRP-1 is monitored in real-time.
- **Dissociation:** Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide-NRP-1 complex.
- **Regeneration:** The sensor surface is regenerated between different analyte concentrations using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any bound peptide.
- **Data Analysis:** The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_{on} , k_{off}) and the equilibrium dissociation constant (K_d).

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be employed to determine the half-maximal inhibitory concentration (IC₅₀) of ATWLPPR.

Methodology:

- **Coating:** A 96-well microtiter plate is coated with recombinant NRP-1 protein (e.g., 1 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
- **Washing and Blocking:** The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature to prevent non-specific binding.
- **Competitive Binding:** A fixed concentration of biotinylated VEGF-A₁₆₅ is mixed with serial dilutions of the **ATWLPPR peptide**. These mixtures are then added to the NRP-1 coated wells and incubated for 2 hours at room temperature.
- **Detection:** After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour. Following another wash step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H₂SO₄).

- **Data Analysis:** The absorbance is read at 450 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the ATWLPPR concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

- **Sample Preparation:** Recombinant NRP-1 is placed in the sample cell of the calorimeter, and the **ATWLPPR peptide** is loaded into the injection syringe. Both samples are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
- **Titration:** A series of small injections of the **ATWLPPR peptide** are made into the NRP-1 solution at a constant temperature. The heat released or absorbed upon each injection is measured.
- **Data Analysis:** The raw ITC data, a series of heat spikes, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of the peptide to NRP-1. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

This guide provides a foundational understanding of the **ATWLPPR peptide**'s binding affinity to NRP-1 in the context of other inhibitors. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate this and similar peptide-protein interactions.

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